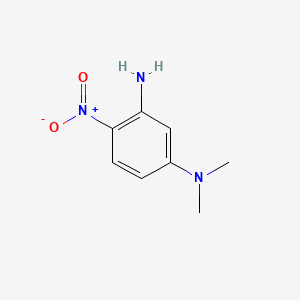

3-Amino-N,N-dimethyl-4-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-N,1-N-dimethyl-4-nitrobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-10(2)6-3-4-8(11(12)13)7(9)5-6/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTOMXLUNDWLCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942896 | |

| Record name | N~1~,N~1~-Dimethyl-4-nitrobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2069-71-8 | |

| Record name | N~1~,N~1~-Dimethyl-4-nitrobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Amino-N,N-dimethyl-4-nitroaniline chemical properties and structure

An In-Depth Technical Guide to 3-Amino-N,N-dimethyl-4-nitroaniline: Properties, Structure, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile aromatic compound with significant applications in organic synthesis and materials science. The document delves into its core chemical and physical properties, molecular structure, established synthesis methodologies, and key areas of application, with a particular focus on its role as a precursor for dyes and in the development of advanced materials. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of this compound.

Introduction

This compound, identified by CAS number 2069-71-8, is an aniline derivative characterized by a unique substitution pattern on the benzene ring.[1] The molecule incorporates a primary amino group (-NH₂), a nitro group (-NO₂), and a dimethylamino group (-N(CH₃)₂), which collectively impart a distinct set of chemical reactivity and physical properties.[1] This specific arrangement of electron-donating (amino and dimethylamino) and electron-withdrawing (nitro) groups creates a polarized molecule with significant potential as a building block in various synthetic pathways and as a functional component in advanced materials.[1] Its applications range from being a key intermediate in the synthesis of dyes and pharmaceuticals to its use in the formulation of piezoelectric materials and organic semiconductors.[1]

Molecular Structure and Identification

The structural identity of this compound is defined by a benzene ring substituted at positions 1, 3, and 4. The IUPAC name for this compound is 1-N,1-N-dimethyl-4-nitrobenzene-1,3-diamine.[2] The molecule's key identifiers are summarized in the table below.

Table 1: Chemical Identity and Descriptors

| Identifier | Value |

| CAS Number | 2069-71-8[1][2] |

| Molecular Formula | C₈H₁₁N₃O₂[1][2] |

| Molecular Weight | 181.19 g/mol [2] |

| IUPAC Name | 1-N,1-N-dimethyl-4-nitrobenzene-1,3-diamine[2] |

| Canonical SMILES | CN(C)C1=CC(=C(C=C1)--INVALID-LINK--[O-])N[2] |

| InChI Key | WJTOMXLUNDWLCY-UHFFFAOYSA-N[2] |

| Synonyms | N1,N1-dimethyl-4-nitrobenzene-1,3-diamine, (3-amino-4-nitrophenyl)dimethylamine, 5-dimethylamino-2-nitroaniline[2][3] |

Structural Analysis

The molecular architecture features a strong electronic push-pull system. The electron-donating dimethylamino and amino groups increase the electron density of the aromatic ring, particularly at the ortho and para positions relative to them. Conversely, the powerful electron-withdrawing nitro group significantly decreases the electron density of the ring. This intramolecular charge-transfer characteristic is fundamental to its chemical reactivity and its utility in applications such as non-linear optics.

Caption: 2D representation of this compound.

Chemical and Physical Properties

This compound is typically a yellow-brown powder at room temperature.[1] Its physical and chemical properties are tabulated below.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Yellow-brown powder | [1] |

| Melting Point | 134 to 140 °C | [1][3] |

| Boiling Point | ~355 °C (estimated) | [3] |

| Density | ~1.28 g/cm³ (estimated) | [3] |

| XLogP3 | 1.3 | [1][2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

Synthesis Protocol

The synthesis of this compound is generally accomplished via a multi-step process starting from a readily available precursor. The most common route involves the nitration of N,N-dimethylaniline followed by a selective reduction.[1]

Caption: General synthesis workflow for this compound.

Step-by-Step Methodology

Step 1: Nitration of N,N-Dimethylaniline

-

Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath, slowly add N,N-dimethylaniline to a mixture of concentrated sulfuric acid and nitric acid. The temperature must be carefully controlled to prevent over-nitration and side reactions.

-

Reaction Execution: The reaction mixture is stirred for a specified period while maintaining a low temperature. The strong electrophile, the nitronium ion (NO₂⁺), is generated in situ and attacks the electron-rich benzene ring. The dimethylamino group is a strong para-director, leading to the primary formation of N,N-dimethyl-4-nitroaniline.

-

Work-up and Isolation: The reaction is quenched by pouring it over ice, leading to the precipitation of the product. The solid is then filtered, washed with water to remove residual acid, and dried.

Step 2: Reduction of the Nitro Group

-

Reaction Setup: The N,N-dimethyl-4-nitroaniline synthesized in the previous step is dissolved in a suitable solvent.

-

Reduction: The nitro group is reduced to a primary amino group. This can be achieved through several methods:

-

Purification: Following the reduction, the product is isolated and purified, typically through recrystallization or column chromatography, to yield pure this compound.

Applications

The unique electronic and structural features of this compound make it a valuable compound in several fields.

Organic Synthesis

The compound serves as a versatile building block for more complex molecules.[1] The presence of three distinct functional groups allows for a variety of subsequent chemical transformations.

-

Dye Synthesis: It is a precursor in the manufacturing of azo dyes. The primary amino group can be diazotized and coupled with other aromatic compounds to create highly colored molecules used in the textile and printing industries.[1][4]

-

Pharmaceutical Intermediates: The aniline scaffold is common in many pharmaceutical agents. This compound can serve as a starting material for the synthesis of various active pharmaceutical ingredients (APIs).[1]

Materials Science

The intramolecular charge-transfer properties are exploited in the field of materials science.

-

Piezoelectric Materials: Its derivatives have been investigated for their piezoelectric properties, where mechanical stress induces an electrical voltage. This makes them potentially useful in sensors, actuators, and energy harvesting devices.[1]

-

Organic Semiconductors: The conjugated π-system and polarized nature of the molecule are desirable characteristics for organic semiconductors, which are used in flexible electronics, OLEDs, and organic photovoltaics.[1]

-

Non-Linear Optical (NLO) Materials: Compounds with significant charge-transfer character, like N,N-dimethyl-4-nitroaniline derivatives, are studied for their NLO properties, which are crucial for applications in telecommunications and optical computing.[5]

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory or industrial setting.

Table 3: GHS Hazard Information

| Hazard Statement | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[2] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[2][6][7] |

| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage/irritation[2][6][7] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[2] |

| STOT - Single Exposure | H335 | May cause respiratory irritation[2][6][7] |

Recommended Precautions

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[6][7][9]

-

Handling: Avoid breathing dust, fumes, or vapors.[6][7] Prevent contact with skin and eyes.[8] After handling, wash hands and any exposed skin thoroughly.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from strong oxidizing agents and strong acids.[9]

Conclusion

This compound is a compound of significant scientific and industrial interest. Its synthesis is well-established, and its unique molecular structure, featuring a combination of electron-donating and withdrawing groups, makes it a valuable intermediate for a wide array of applications. From the vibrant colors of synthetic dyes to the advanced functionalities of piezoelectric and semiconductor materials, this compound represents a key molecular component for innovation. Adherence to strict safety protocols is essential when handling this chemical due to its potential health hazards. Further research into its derivatives will likely continue to expand its utility in novel technologies.

References

- 1. Buy this compound | 2069-71-8 [smolecule.com]

- 2. This compound | C8H11N3O2 | CID 2733451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. Dye - Synthetic, Organic, Colorants | Britannica [britannica.com]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.be [fishersci.be]

- 7. This compound - High purity | EN [georganics.sk]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Amino-N,N-dimethyl-4-nitroaniline (CAS 2069-71-8)

Introduction

3-Amino-N,N-dimethyl-4-nitroaniline, with the CAS registry number 2069-71-8, is a substituted aniline derivative featuring a unique combination of functional groups that impart distinct chemical reactivity and potential for diverse applications.[1] This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing in-depth information on its synthesis, characterization, and applications. The presence of both an amino and a nitro group on the benzene ring, along with a dimethylamino substituent, makes this compound a valuable building block in organic synthesis, particularly in the fields of dye chemistry and as a potential pharmaceutical intermediate.[1][2] This document provides a detailed exploration of its properties, a robust synthesis and purification protocol, and a practical application in the synthesis of a disperse azo dye.

Physicochemical and Spectroscopic Profile

This compound typically appears as a yellow-brown powder.[1] Its core physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2069-71-8 | [3] |

| Molecular Formula | C₈H₁₁N₃O₂ | [3] |

| Molecular Weight | 181.19 g/mol | [3] |

| Melting Point | 134-139 °C | [1] |

| IUPAC Name | 1-N,1-N-dimethyl-4-nitrobenzene-1,3-diamine | [3] |

| Synonyms | 5-dimethylamino-2-nitroaniline, 3-amino-4-nitro-N,N-dimethylaniline | [4][5] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the N,N-dimethyl protons. The aromatic protons will appear as a complex splitting pattern in the aromatic region, influenced by the electronic effects of the three different substituents. The N,N-dimethyl group will present as a sharp singlet, likely in the range of 2.5-3.5 ppm. The amino group protons will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly influenced by the electron-donating amino and dimethylamino groups and the electron-withdrawing nitro group.

-

FTIR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic ring and methyl groups (around 2800-3100 cm⁻¹), asymmetric and symmetric N-O stretching of the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and C-N stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 181, corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the nitro group, methyl groups, and other characteristic fragments.

Synthesis and Purification

The synthesis of this compound is not a trivial matter due to the directing effects of the substituents on the aniline ring. A plausible and efficient synthetic route involves a two-step process: the dinitration of N,N-dimethylaniline to yield N,N-dimethyl-3,4-dinitroaniline, followed by the selective reduction of the 4-nitro group.

Step 1: Synthesis of N,N-Dimethyl-3,4-dinitroaniline

The direct nitration of N,N-dimethylaniline with a standard mixed acid (HNO₃/H₂SO₄) notoriously yields the meta-substituted product, 3-nitro-N,N-dimethylaniline, as the major product.[2] This is due to the protonation of the highly basic dimethylamino group in the strongly acidic medium, which converts it into a meta-directing ammonium group. To achieve dinitration at the 3 and 4 positions, a more controlled approach is necessary, often involving the nitration of an N-acylated precursor to protect the amino group and direct substitution differently, followed by deprotection. However, for the sake of a direct, albeit potentially lower-yielding, approach, a carefully controlled dinitration can be attempted.

Experimental Protocol:

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of N,N-dimethylaniline in a suitable solvent like glacial acetic acid. Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, continue stirring the mixture at a low temperature for several hours to allow the reaction to proceed.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The dinitrated product should precipitate out of the solution.

-

Isolation: Collect the crude N,N-dimethyl-3,4-dinitroaniline by vacuum filtration and wash it thoroughly with cold water to remove residual acid.

Step 2: Selective Reduction to this compound

The selective reduction of one nitro group in a dinitro compound is a well-established but delicate process. The choice of reducing agent is critical. Reagents like sodium sulfide (Na₂S) or ammonium polysulfide ((NH₄)₂Sₓ) are known to selectively reduce one nitro group in dinitroarenes.[6] The nitro group at the 4-position (ortho to the amino group that will be formed) is often preferentially reduced.[6][7]

Experimental Protocol:

-

Preparation: Suspend the crude N,N-dimethyl-3,4-dinitroaniline in a mixture of ethanol and water in a round-bottom flask equipped with a reflux condenser and a stirrer.

-

Reduction: Prepare a solution of sodium sulfide (Na₂S·9H₂O) and sulfur in water. Gently warm the solution to form sodium polysulfide. Add this solution portion-wise to the stirred suspension of the dinitro compound.

-

Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and pour it into a large volume of cold water. The desired product, this compound, will precipitate.

-

Isolation: Collect the crude product by vacuum filtration and wash it with water.

Purification

The crude this compound can be purified by either recrystallization or column chromatography.

-

Recrystallization: This is a common technique for purifying solid compounds.[8][9]

-

Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable one where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or an ethanol/water mixture is often a good starting point for polar compounds like anilines.

-

Procedure: Dissolve the crude solid in a minimum amount of the hot solvent.[8] If the solution is colored with impurities, it can be treated with a small amount of activated charcoal and then hot-filtered. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.[8]

-

-

Column Chromatography: For more challenging purifications or to isolate the product from closely related isomers, column chromatography is the method of choice.[10][11]

-

Stationary Phase: Silica gel is a common stationary phase, but its acidic nature can cause issues with basic amines, leading to tailing and poor separation.[12] To mitigate this, the silica can be deactivated by adding a small percentage of a base like triethylamine to the eluent.[12]

-

Mobile Phase (Eluent): A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically used. The optimal solvent system should be determined by preliminary TLC analysis.

-

Procedure: Prepare a column with the chosen stationary phase. Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC to identify and combine the fractions containing the pure product. Evaporate the solvent from the combined pure fractions to obtain the purified this compound.

-

Applications in Research and Development

The unique arrangement of functional groups in this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the dye industry.

Synthesis of Disperse Azo Dyes

Azo dyes are a major class of synthetic colorants, and their synthesis often involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component.[13][14] this compound can serve as the primary amine component (the diazo component) in such a reaction.

Experimental Protocol: Synthesis of a Disperse Red Dye

This protocol describes the synthesis of a disperse red dye by coupling diazotized this compound with N,N-diethylaniline.

-

Diazotization:

-

Dissolve a specific molar equivalent of this compound in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (which turns blue in the presence of excess nitrous acid).

-

-

Preparation of the Coupling Solution:

-

Dissolve an equimolar amount of the coupling component, for example, N,N-diethylaniline, in a suitable solvent like dilute acetic acid.

-

Cool this solution to 0-5 °C in an ice bath.

-

-

Azo Coupling:

-

Slowly add the cold diazonium salt solution to the cold, stirred coupling solution.

-

Maintain the temperature at 0-5 °C and continue stirring for a few hours. A colored precipitate of the azo dye will form.

-

The pH of the reaction mixture may need to be adjusted to slightly acidic or neutral to facilitate the coupling reaction, depending on the specific coupling component.

-

-

Isolation and Purification:

-

Collect the precipitated dye by vacuum filtration.

-

Wash the dye thoroughly with cold water to remove any unreacted salts.

-

The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid.

-

Dry the purified dye in a vacuum oven.

-

Potential as a Pharmaceutical Intermediate

While specific, high-profile examples of drugs derived from this compound are not abundant in the readily available literature, its structure contains pharmacophoric elements that make it an interesting starting point for medicinal chemistry exploration. Substituted anilines are a common motif in many drug molecules. The presence of multiple functional groups allows for a variety of subsequent chemical transformations to build more complex molecular architectures. Researchers in drug development may find this compound useful as a scaffold for creating libraries of novel compounds for screening against various biological targets.

Applications in Materials Science

Some nitroaniline derivatives have been investigated for their piezoelectric and non-linear optical properties.[1] The specific substitution pattern of this compound could make it a candidate for incorporation into novel organic semiconductors or piezoelectric materials, although this remains an area for further research.[1]

Safety and Handling

As with many nitroaromatic compounds, this compound is considered hazardous and should be handled with appropriate safety precautions.[1][3]

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[3] It causes skin irritation and serious eye damage.[3] It may also cause respiratory irritation.[3][5]

-

Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

-

Avoid breathing dust, fumes, or vapors.[5]

-

In case of contact with skin, wash immediately with plenty of soap and water.[5]

-

In case of contact with eyes, rinse cautiously with water for several minutes.[5]

-

Always consult the material safety data sheet (MSDS) for the most up-to-date and detailed safety information before handling this compound.

Conclusion

This compound is a versatile chemical intermediate with significant potential in synthetic chemistry. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry principles. The detailed protocols for its synthesis, purification, and application in dye synthesis provided in this guide offer a practical framework for researchers. While its role in drug development is less defined, its structural features present opportunities for the synthesis of novel bioactive compounds. As with all chemical research, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its successful and safe utilization in the laboratory.

References

- 1. rsc.org [rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | C8H11N3O2 | CID 2733451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 20691-71-8 | VAA69171 [biosynth.com]

- 5. This compound - High purity | EN [georganics.sk]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. echemi.com [echemi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. mt.com [mt.com]

- 10. column-chromatography.com [column-chromatography.com]

- 11. researchgate.net [researchgate.net]

- 12. biotage.com [biotage.com]

- 13. ijirset.com [ijirset.com]

- 14. ijrpr.com [ijrpr.com]

Molecular formula C8H11N3O2 characterization

An In-Depth Technical Guide to the Characterization of C8H11N3O2 Isomers

Foreword: Beyond a Simple Formula

The molecular formula C8H11N3O2 represents a fascinating intersection of pharmacology, nutrition, and organic chemistry. While it may point to a single empirical composition, it describes a family of structurally distinct isomers, each with a unique physiological and chemical identity. To the researcher, scientist, or drug development professional, the ability to unequivocally distinguish between these isomers—such as the globally consumed stimulant caffeine and its closely related metabolic and therapeutic cousins, theophylline, theobromine, and paraxanthine—is not merely an academic exercise. It is a fundamental necessity for ensuring product purity, understanding metabolic pathways, and designing novel therapeutics.

This guide moves beyond a simple recitation of facts. As a Senior Application Scientist, my objective is to provide a narrative grounded in practical, field-proven insights. We will explore the "why" behind our analytical choices, delving into the causal relationships that allow us to translate raw spectral data into confident structural assignments. The methodologies presented herein are designed to be self-validating, creating a logical and robust framework for the comprehensive characterization of C8H11N3O2 isomers.

Part 1: The Subjects of Interest - Key Isomers of C8H11N3O2

The xanthine core, a fused heterocyclic system, is the common structural feature among the most significant C8H11N3O2 isomers. The differentiation arises from the placement of methyl groups on the nitrogen atoms of this core structure.

-

Caffeine (1,3,7-trimethylxanthine): A central nervous system stimulant, it is the most widely consumed psychoactive substance globally. Its primary action is as an adenosine receptor antagonist.

-

Theophylline (1,3-dimethylxanthine): Used clinically as a bronchodilator for respiratory diseases like asthma and COPD.

-

Theobromine (3,7-dimethylxanthine): Found in high concentrations in cacao beans and, consequently, chocolate. It has a milder stimulant effect than caffeine.

-

Paraxanthine (1,7-dimethylxanthine): The major metabolite of caffeine in humans, accounting for approximately 84% of its breakdown. It also exhibits stimulant properties.

The subtle differences in methyl group positions profoundly impact the pharmacological and metabolic profiles of these molecules, necessitating their precise identification.

Part 2: A Multi-Pronged Analytical Strategy

No single analytical technique can provide a complete picture. A robust characterization workflow relies on the synergistic application of multiple spectroscopic and spectrometric methods. This guide will detail the core techniques for elucidating the structure of C8H11N3O2 isomers.

Mass Spectrometry (MS): The First Confirmation

Mass spectrometry provides the most direct confirmation of the molecular weight and elemental composition.

Expertise & Experience: For C8H11N3O2, the nominal mass is 197. However, high-resolution mass spectrometry (HRMS), often using an Orbitrap or TOF analyzer, is critical. It provides a highly accurate mass measurement, allowing for the confirmation of the elemental formula. The expected monoisotopic mass for C8H11N3O2 is 197.0851, and an experimental result within a few parts per million (ppm) of this value provides strong evidence for the correct elemental composition.

Trustworthiness: The fragmentation pattern observed in tandem mass spectrometry (MS/MS) serves as a self-validating system. While all four key isomers will have the same parent mass, their fragmentation patterns can differ due to the varying stability of the fragmented ions, influenced by the methyl group positions. For instance, the loss of a methyl radical followed by the loss of CO are common fragmentation pathways for xanthines.

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol/water 50:50 v/v).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Operate in positive ion mode, as the nitrogen atoms in the xanthine ring are readily protonated.

-

Data Acquisition:

-

Full Scan (MS1): Acquire data over a mass range of m/z 100-300 to detect the protonated molecule [M+H]⁺ at approximately m/z 198.0929.

-

Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions.

-

Data Presentation: Expected MS Data

| Isomer | Molecular Formula | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Caffeine | C8H11N3O2 | 198.0929 | 140, 112, 83 |

| Theophylline | C8H11N3O2 | 198.0929 | 124, 96, 69 |

| Theobromine | C8H11N3O2 | 198.0929 | 138, 110, 82 |

| Paraxanthine | C8H11N3O2 | 198.0929 | 140, 112, 83 |

Note: Fragmentation patterns can be highly instrument-dependent. The values above represent common fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For C8H11N3O2 isomers, ¹H and ¹³C NMR are indispensable for differentiating the substitution patterns on the xanthine core.

Expertise & Experience: The key to differentiating these isomers lies in the chemical shifts and number of signals corresponding to the methyl groups and the lone C-H proton on the imidazole ring.

-

¹H NMR: Caffeine will show three distinct singlets for its three methyl groups. Theophylline and Theobromine will each show two methyl singlets and one C-H singlet. Paraxanthine will also show two methyl singlets and one C-H singlet. The exact chemical shifts of these signals are unique to each isomer.

-

¹³C NMR: The number of signals in the ¹³C NMR spectrum will also be revealing. Caffeine will exhibit eight distinct carbon signals. The other isomers will also show eight signals, but their chemical shifts, particularly for the N-methyl carbons and the carbonyl carbons, will differ based on the electronic environment.

Trustworthiness: Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), provide a self-validating system by correlating protons with their directly attached carbons (HSQC) and with carbons two to three bonds away (HMBC). This allows for the unambiguous assignment of all signals and confirms the methyl group positions. For instance, an HMBC correlation from the protons of a methyl group to two carbonyl carbons can definitively place that methyl group between them.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

2D NMR (Optional but Recommended): Acquire HSQC and HMBC spectra to confirm assignments.

Data Presentation: Characteristic ¹H NMR Chemical Shifts (in DMSO-d6)

| Isomer | N1-CH3 (ppm) | N3-CH3 (ppm) | N7-CH3 (ppm) | C8-H (ppm) |

| Caffeine | 3.24 | 3.41 | 3.86 | 7.95 |

| Theophylline | 3.23 | 3.43 | - | 8.04 |

| Theobromine | - | 3.49 | 3.75 | 7.90 |

| Paraxanthine | 3.20 | - | 3.82 | 7.85 |

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Expertise & Experience: For the C8H11N3O2 isomers, the most informative regions of the IR spectrum are the C=O (carbonyl) and C=N/C=C stretching regions. The precise frequencies of the carbonyl stretches can be subtly influenced by the substitution pattern on the ring. The presence or absence of an N-H bond in theophylline and theobromine (which is absent in caffeine and paraxanthine in their neutral form) can also be observed in the N-H stretching region (~3100 cm⁻¹), although this can sometimes be broad or weak.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Data Presentation: Key IR Absorption Bands (cm⁻¹)

| Isomer | C=O Stretch | C=N/C=C Stretch |

| Caffeine | ~1700, ~1650 | ~1550 |

| Theophylline | ~1715, ~1665 | ~1565 |

| Theobromine | ~1705, ~1660 | ~1558 |

| Paraxanthine | ~1700, ~1650 | ~1560 |

Part 3: Visualizing the Workflow and Logic

To effectively manage the characterization process, a logical workflow is essential. The following diagram illustrates the decision-making process based on the analytical data obtained.

Caption: A logical workflow for the characterization of C8H11N3O2 isomers.

Conclusion

The characterization of C8H11N3O2 isomers is a prime example of the necessity for a multi-technique analytical approach in modern chemistry. While mass spectrometry can confirm the elemental formula, it is the detailed structural insights from NMR spectroscopy that provide the definitive differentiation. IR spectroscopy serves as a valuable corroborative tool. By integrating these techniques within a logical workflow, researchers can move with confidence from a simple molecular formula to a precise and accurate structural assignment, a critical step in any scientific endeavor involving these important molecules.

A Technical Guide to the Physicochemical Properties of 3-Amino-N,N-dimethyl-4-nitroaniline: Melting Point and Solubility Analysis

Abstract

This technical guide provides an in-depth analysis of two critical physicochemical properties of 3-Amino-N,N-dimethyl-4-nitroaniline (CAS No: 2069-71-8): its melting point and solubility profile. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind experimental design, presents self-validating protocols for property determination, and grounds its claims in authoritative references. The objective is to equip scientists with both the foundational data and the practical methodology required for the effective handling, purification, and application of this compound.

Core Physicochemical & Structural Data

This compound is an aromatic amine containing both a primary amine and a tertiary amine, along with a strongly electron-withdrawing nitro group. This unique substitution pattern dictates its chemical reactivity and physical properties.

| Property | Data | Source(s) |

| IUPAC Name | 1-N,1-N-dimethyl-4-nitrobenzene-1,3-diamine | [1] |

| CAS Number | 2069-71-8 | [1][2][3] |

| Molecular Formula | C₈H₁₁N₃O₂ | [1][2][3] |

| Molecular Weight | 181.19 g/mol | [1][2] |

| Appearance | Brown-Yellow Powder | [2] |

| Melting Point | 134 - 140 °C | [2][3] |

Melting Point: A Critical Indicator of Purity

Theoretical Foundation and Expert Insights

The melting point is one of the most fundamental and informative physical properties of a solid organic compound. For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which the solid-to-liquid phase transition occurs. However, in a real-world laboratory setting, a melting range is observed. The breadth of this range serves as a crucial, self-validating indicator of purity.

-

Expertise: The presence of impurities disrupts the crystal lattice of the compound. This disruption requires less energy to overcome the intermolecular forces holding the molecules together, resulting in a depression of the melting point. Furthermore, during the melting process, the impurities become more concentrated in the remaining solid, causing a gradual increase in the melting temperature of the mixture. This phenomenon leads to a broadening of the melting point range.[4] Therefore, a reported range of 134-139°C suggests a compound of good, but not absolute, purity, which is typical for commercially available reagents[2]. A value of 140°C likely represents the upper limit for a highly purified sample[3].

-

Trustworthiness: The protocol described below is designed to yield a highly reproducible and accurate melting point range. The key to trustworthiness lies in the controlled, slow heating rate near the expected melting point. A rapid heating rate does not allow for thermal equilibrium between the sample, the thermometer, and the heating block, leading to an artificially wide and inaccurate range.

Experimental Protocol for Melting Point Determination

This protocol outlines the standard method for determining the melting point range using a capillary melting point apparatus.

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and homogenous. If necessary, gently crush the crystalline powder using a mortar and pestle to create a fine, uniform powder.

-

-

Capillary Tube Loading:

-

Tap the open end of a capillary tube (sealed at one end) into the powder.

-

Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the bottom. A packed sample height of 2-3 mm is ideal.

-

-

Apparatus Setup:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

-

-

Measurement:

-

Rapid Scan (Optional but Recommended): Heat the sample rapidly to get a coarse estimate of the melting point. Let the apparatus cool significantly before proceeding.

-

Accurate Determination: Heat the block to a temperature approximately 15-20°C below the expected melting point (e.g., start heating slowly from ~115°C).

-

Critical Step: Once below the expected range, reduce the heating rate to 1-2°C per minute .

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating at the slow rate and record the temperature at which the last crystal melts and the entire sample is a clear liquid (T₂).

-

The melting point range is reported as T₁ - T₂.

-

Workflow Visualization

References

A Comprehensive Spectroscopic Guide to 3-Amino-N,N-dimethyl-4-nitroaniline

Prepared by: Gemini, Senior Application Scientist

Introduction

3-Amino-N,N-dimethyl-4-nitroaniline (CAS No: 20691-71-8; Molecular Formula: C₈H₁₁N₃O₂) is a trisubstituted aromatic amine whose structural complexity makes it an interesting candidate for spectroscopic analysis.[1][2] Its utility in synthetic chemistry, particularly as an intermediate for dyes and functional materials, necessitates a robust and unambiguous method for its identification and quality assessment.[3] This guide provides a detailed analysis of the expected spectroscopic signature of this molecule using Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS).

Molecular Structure and Electronic Effects

The spectroscopic properties of this compound are dictated by the interplay of its three functional groups on the benzene ring: a primary amine (-NH₂), a tertiary dimethylamine (-N(CH₃)₂), and a nitro group (-NO₂).

-

Electron-Donating Groups (EDG): The -NH₂ and -N(CH₃)₂ groups are potent activators, donating electron density to the aromatic ring through resonance. This effect increases the electron density (shields) the protons and carbons at the ortho and para positions relative to them.

-

Electron-Withdrawing Group (EWG): The -NO₂ group is a strong deactivator, withdrawing electron density from the ring. This effect decreases the electron density (deshields) the protons and carbons at its ortho and para positions.[4]

This complex electronic environment results in a highly polarized molecule with distinct and predictable spectroscopic features.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups within the molecule. The spectrum is a composite of the vibrational modes of the primary amine, the nitro group, the aromatic ring, and the aliphatic methyl groups.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3450 - 3350 | Medium, Sharp | N-H Asymmetric Stretch (primary amine) |

| 3350 - 3250 | Medium, Sharp | N-H Symmetric Stretch (primary amine) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| 3000 - 2850 | Medium-Weak | Aliphatic C-H Stretch (-CH₃) |

| 1650 - 1580 | Strong | N-H Bending (Scissoring) |

| 1600 - 1585 | Medium-Weak | Aromatic C=C Stretch |

| 1555 - 1485 | Very Strong | Asymmetric N-O Stretch (nitro group) |

| 1500 - 1400 | Medium-Weak | Aromatic C=C Stretch |

| 1355 - 1320 | Very Strong | Symmetric N-O Stretch (nitro group) |

| 1335 - 1250 | Strong | Aromatic C-N Stretch |

| 900 - 675 | Strong, Broad | N-H Wag |

Interpretation and Experimental Causality

The presence of a primary amine (-NH₂) group is definitively confirmed by two sharp bands in the 3450-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches, respectively.[5] A single band in this region would indicate a secondary amine, while its absence would suggest a tertiary amine.[6] Additionally, a strong N-H bending vibration is expected between 1650-1580 cm⁻¹, and a broad N-H wag is anticipated in the 900-675 cm⁻¹ range.[5]

The nitro (-NO₂) group provides the most intense and unambiguous signals in the spectrum. Two very strong absorptions are predicted: an asymmetric stretch between 1555-1485 cm⁻¹ and a symmetric stretch between 1355-1320 cm⁻¹.[7][8] The position of these bands at slightly lower wavenumbers compared to aliphatic nitro compounds is due to conjugation with the aromatic ring, which weakens the N-O bonds.[7]

Aromatic C-H stretches appear as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches from the two methyl groups on the tertiary amine are found just below 3000 cm⁻¹.[9] The C=C in-ring stretching vibrations of the benzene ring typically appear as several bands in the 1600-1400 cm⁻¹ region.[10]

Standard Experimental Protocol: FT-IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and performing a background scan.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The standard collection range is 4000-400 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum using the instrument's software.

Rationale: The ATR method is chosen for its simplicity, speed, and minimal sample preparation, making it a highly reproducible and trustworthy technique for routine analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous assignment of each proton and carbon.

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the primary amine protons, and the N-dimethyl protons. The chemical shifts of the aromatic protons are heavily influenced by the competing electronic effects of the substituents.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~7.8 - 8.0 | d | 1H | J ≈ 9.0 Hz | H-5 |

| ~6.8 - 7.0 | d | 1H | J ≈ 2.5 Hz | H-2 |

| ~6.6 - 6.8 | dd | 1H | J ≈ 9.0, 2.5 Hz | H-6 |

| ~4.0 - 5.0 | br s | 2H | - | -NH₂ |

| ~3.1 | s | 6H | - | -N(CH₃)₂ |

Interpretation and Causality:

-

Aromatic Region (6.5-8.5 ppm): The three aromatic protons are chemically non-equivalent and will show a complex splitting pattern.[9]

-

H-5: This proton is ortho to the powerfully electron-withdrawing -NO₂ group, causing it to be significantly deshielded and appear furthest downfield. It will be split into a doublet by its ortho neighbor, H-6.

-

H-2: This proton is ortho to the electron-donating -N(CH₃)₂ group and meta to the -NH₂ group, causing it to be shielded and appear relatively upfield. It will be split into a doublet by its meta neighbor, H-6.

-

H-6: This proton experiences ortho coupling from H-5 and meta coupling from H-2, resulting in a doublet of doublets.

-

-

Amine Protons (-NH₂): The primary amine protons typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Their chemical shift can vary depending on concentration and solvent.

-

Dimethyl Protons (-N(CH₃)₂): The six protons of the two methyl groups are equivalent and are not coupled to any other protons, resulting in a sharp singlet integrated to 6H.[11]

Caption: Predicted ¹H-¹H coupling relationships in the aromatic ring.

¹³C NMR Spectroscopy

The decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to the 8 unique carbon atoms in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 - 155 | C1 | Attached to two N atoms, deshielded. |

| ~145 - 150 | C3 | Attached to -NH₂, deshielded. |

| ~135 - 140 | C4 | Attached to -NO₂, deshielded. |

| ~125 - 130 | C5 | ortho to -NO₂, deshielded. |

| ~115 - 120 | C6 | Influenced by adjacent EDGs and EWG. |

| ~105 - 110 | C2 | ortho to -N(CH₃)₂ and -NH₂, shielded. |

| ~40 - 45 | -N(CH₃)₂ | Typical range for N-methyl carbons. |

Interpretation and Causality:

Aromatic carbons resonate in the 110-160 ppm region.[4]

-

Quaternary Carbons (C1, C3, C4): Carbons directly attached to electronegative atoms (N, O) are the most deshielded and appear furthest downfield.[12] Their relative shifts are influenced by the specific substituent.

-

Protonated Aromatic Carbons (C2, C5, C6): Their chemical shifts are a direct reflection of the local electron density. C2, being ortho to two strong EDGs, is expected to be the most shielded (upfield). C5, being ortho to the strong EWG, is expected to be the most deshielded (downfield) of the protonated carbons.

-

Aliphatic Carbon: The methyl carbons of the dimethylamino group will appear significantly upfield, in the typical aliphatic region.

Standard Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be tuned and the magnetic field locked onto the deuterium signal of the solvent.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are required.

-

Data Processing: Fourier transform the raw data (FID), and then phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z (mass-to-charge ratio) | Proposed Identity |

| 181 | [M]⁺• (Molecular Ion) |

| 166 | [M - CH₃]⁺ |

| 151 | [M - NO]⁺ |

| 135 | [M - NO₂]⁺ |

| 121 | [M - NO - CH₂O]⁺• |

Interpretation and Fragmentation Causality

The molecular weight of C₈H₁₁N₃O₂ is 181.19 g/mol , so the molecular ion peak ([M]⁺•) is expected at m/z 181.[1] The fragmentation of nitroaromatic compounds is well-characterized.

-

Loss of •NO₂ (46 Da): A common and significant fragmentation pathway for nitroaromatics is the cleavage of the C-N bond, leading to a fragment at m/z 135.[13]

-

Loss of •NO (30 Da): Another characteristic fragmentation involves rearrangement and loss of a nitric oxide radical, which would produce a fragment at m/z 151.[14]

-

Loss of Methyl Radical (•CH₃, 15 Da): Alpha-cleavage next to the tertiary amine can lead to the loss of a methyl radical, resulting in a stable ion at m/z 166.

Caption: Predicted major fragmentation pathways for this compound.

Standard Experimental Protocol: GC-MS (EI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (1 µL) of the solution into the Gas Chromatograph (GC). The sample is vaporized and separated from impurities on a capillary column (e.g., a DB-5ms column). A typical temperature program might start at 50°C and ramp to 250°C.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. This is known as Electron Ionization (EI).

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and the resulting data is plotted as a mass spectrum (relative abundance vs. m/z).

Rationale: GC-MS with EI is a robust, highly reproducible method for the analysis of volatile, thermally stable small molecules and provides extensive, library-searchable fragmentation patterns.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. IR spectroscopy confirms the presence of the primary amine and nitro functional groups. ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's carbon-hydrogen framework, with chemical shifts and coupling patterns that are highly sensitive to the unique electronic environment of the substituted ring. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that serve as a final check of the compound's identity. The predictive data and protocols outlined in this guide provide a comprehensive and trustworthy framework for researchers to identify, characterize, and assess the purity of this compound.

References

- 1. This compound | C8H11N3O2 | CID 2733451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - High purity | EN [georganics.sk]

- 3. researchgate.net [researchgate.net]

- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. docsity.com [docsity.com]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. N,N-DIMETHYL-4-NITROANILINE(100-23-2) 1H NMR spectrum [chemicalbook.com]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. benchchem.com [benchchem.com]

- 14. Solved I need to analyze the mass spec. For p-nitroaniline. | Chegg.com [chegg.com]

A Comprehensive Technical Guide to the Synthesis of 3-Amino-N,N-dimethyl-4-nitroaniline from N,N-Dimethylaniline

Executive Summary

This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of 3-Amino-N,N-dimethyl-4-nitroaniline, a valuable chemical intermediate, starting from N,N-Dimethylaniline. The synthesis is a multi-step process involving a carefully controlled dinitration followed by a chemoselective reduction. This document elucidates the mechanistic principles behind each transformation, offers detailed, step-by-step experimental protocols, and addresses critical safety and handling considerations. The presented pathway is designed to be robust and reproducible, providing researchers, chemists, and drug development professionals with a comprehensive resource for producing this target compound.

Introduction

This compound is an aromatic amine derivative featuring both an amino and a nitro functional group, making it a versatile precursor in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1][2][3][4] Its structure allows for further functionalization at the free amino group or modification of the nitro group. The synthesis commences with the readily available starting material, N,N-Dimethylaniline, a tertiary amine that serves as a common building block in organic chemistry.[5][6][7]

The synthetic challenge lies not in the individual reactions themselves, but in achieving the correct regiochemistry and chemoselectivity across a two-step sequence:

-

Dinitration: Introducing two nitro groups onto the N,N-Dimethylaniline ring at the desired 3- and 4-positions.

-

Selective Reduction: Reducing only one of the two nitro groups—the one at the 3-position—to an amino group, while leaving the 4-nitro group intact.

This guide provides a validated pathway to navigate these challenges, emphasizing the causality behind procedural choices to ensure both high yield and purity.

Overall Synthetic Strategy

The transformation from N,N-Dimethylaniline to this compound is achieved via the intermediate 3,4-Dinitro-N,N-dimethylaniline. The complete workflow is outlined below.

Caption: High-level overview of the two-step synthesis pathway.

Part I: Dinitration of N,N-Dimethylaniline

A. Mechanistic Considerations: Directing Group Effects

The nitration of N,N-dimethylaniline is a classic electrophilic aromatic substitution. The dimethylamino (-NMe₂) group is a powerful activating, ortho, para-director due to the resonance donation of the nitrogen lone pair into the aromatic ring. However, under the strongly acidic conditions required for nitration (e.g., a mixture of nitric and sulfuric acids), the amine is protonated to form the N,N-dimethylanilinium ion (-N⁺HMe₂).[8][9] This protonated group is strongly deactivating and meta-directing via the inductive effect.[8]

This duality complicates the reaction, often leading to a mixture of products. The synthesis of the 3,4-dinitro derivative requires a carefully controlled process that first favors nitration at the 4-position (para to the -NMe₂) and subsequently at the 3-position (meta to the now-protonated anilinium group). The procedure detailed below is adapted from methodologies developed for the controlled nitration of N,N-dimethylaniline.[10][11]

B. Experimental Protocol: Synthesis of 3,4-Dinitro-N,N-dimethylaniline

This protocol is based on the methods described for the nitration of N,N-dimethylaniline, with modifications to favor the dinitro product.[10]

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| N,N-Dimethylaniline | 121.18 | 12.12 g (12.7 mL) | 1.0 |

| Concentrated Sulfuric Acid (98%) | 98.08 | ~100 mL | - |

| Concentrated Nitric Acid (70%) | 63.01 | 18.0 g (12.7 mL) | 2.0 |

| Urea | 60.06 | ~100 mg | - |

| Ice & Water | - | As needed | - |

| Ethanol (95%) | 46.07 | For recrystallization | - |

Procedure:

-

Preparation of the Anilinium Salt: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool 70 mL of concentrated sulfuric acid to 0°C in an ice-salt bath. While stirring vigorously, slowly add 12.12 g (1.0 eq.) of N,N-dimethylaniline, ensuring the temperature does not exceed 10°C. The N,N-dimethylanilinium sulfate salt will form.

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully add 18.0 g (2.0 eq.) of 70% nitric acid to 30 mL of concentrated sulfuric acid, while cooling in an ice bath. Add a small amount of urea (~100 mg) to the nitrating mixture to quench any nitrous acid, which can cause unwanted side reactions.[10]

-

Dinitration Reaction: Cool the anilinium salt solution to below 0°C. Add the cold nitrating mixture dropwise from the dropping funnel over a period of 60-90 minutes. Crucially, maintain the reaction temperature between -5°C and 0°C throughout the addition. A build-up of unreacted nitric acid can lead to an uncontrolled exotherm.[10]

-

Reaction Completion & Quenching: After the addition is complete, allow the mixture to stir at 0°C for an additional 2 hours. Very slowly and carefully, pour the reaction mixture onto a large volume of crushed ice (~800 g) with vigorous stirring.

-

Isolation of Crude Product: The dinitrated product will precipitate as a yellow solid. Allow the ice to melt completely, then isolate the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.

-

Purification: Recrystallize the crude solid from hot 95% ethanol to yield 3,4-Dinitro-N,N-dimethylaniline as yellow crystals. Dry the product in a vacuum oven.

Part II: Selective Reduction to this compound

A. Mechanistic Considerations: Chemoselective Reduction

The key to this synthesis is the selective reduction of one nitro group in the presence of another. This is a common challenge in the synthesis of polynitroarenes. The Zinin reduction, which historically uses reagents like hydrogen sulfide in ammonia or alkali metal sulfides/polysulfides, is a classic method for this transformation.[12][13]

Sodium polysulfide (Na₂Sₓ) is a particularly effective reagent for the partial reduction of dinitro compounds.[12] The mechanism is complex, but it is understood that the polysulfide acts as a mild reducing agent. The selectivity for one nitro group over the other is influenced by both steric and electronic factors. In the case of 3,4-Dinitro-N,N-dimethylaniline, the nitro group at the 3-position is generally more susceptible to reduction due to the electronic influence of the adjacent dimethylamino group.

B. Experimental Protocol: Synthesis of this compound

This protocol employs a sodium sulfide/polysulfide solution for the selective reduction.

Caption: Workflow for the selective reduction step.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (per 0.1 mol of substrate) | Molar Equiv. |

| 3,4-Dinitro-N,N-dimethylaniline | 211.17 | 21.12 g | 1.0 |

| Sodium Sulfide Nonahydrate (Na₂S·9H₂O) | 240.18 | 36.0 g | 1.5 |

| Sulfur (elemental) | 32.06 | 4.8 g | 1.5 |

| Water | 18.02 | ~200 mL | - |

| Ethanol (95%) | 46.07 | ~250 mL | - |

Procedure:

-

Prepare the Polysulfide Reagent: In a flask, dissolve 36.0 g (1.5 eq.) of sodium sulfide nonahydrate and 4.8 g (1.5 eq.) of elemental sulfur in 100 mL of water. Gently heat the mixture with stirring until all the sulfur has dissolved, forming a dark, reddish-brown solution of sodium polysulfide.

-

Set up the Reaction: In a 1 L round-bottom flask equipped with a reflux condenser and a dropping funnel, add 21.12 g (1.0 eq.) of 3,4-Dinitro-N,N-dimethylaniline and a mixture of 250 mL of 95% ethanol and 100 mL of water. Heat the mixture to a gentle reflux with stirring to dissolve the starting material.

-

Reduction: Add the prepared sodium polysulfide solution dropwise to the refluxing solution over about 30 minutes. The solution will darken significantly.

-

Reaction Completion: After the addition is complete, maintain the reflux for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting material.

-

Product Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 500 mL of cold water. The product, this compound, will precipitate as a solid.

-

Purification: Collect the precipitate by vacuum filtration. Wash the solid extensively with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from an ethanol/water mixture. Dry the final product under vacuum.

Characterization & Data

The final product and intermediate should be characterized using standard analytical techniques to confirm their identity and purity.

Expected Properties:

| Compound | Appearance | Melting Point (°C) |

| 3,4-Dinitro-N,N-dimethylaniline | Yellow crystals | ~145-148°C |

| This compound | Yellow-brown powder | 134-139°C[4] |

Note: Melting points are literature values and may vary slightly based on purity.

Safety and Handling

General Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.

Reagent-Specific Hazards:

-

Concentrated Acids (H₂SO₄, HNO₃): Extremely corrosive. Handle with extreme care. Always add acid to water, never the other way around.

-

Nitroaromatics: These compounds are toxic and potentially explosive, especially upon heating or shock. Handle with care and avoid generating dust.

-

Sodium Sulfide (Na₂S): Corrosive and can release toxic hydrogen sulfide (H₂S) gas upon contact with acids. The workup should be performed carefully to avoid acidification of sulfide-containing waste.

The final product, this compound, is classified as harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[1][2]

Conclusion

The synthesis of this compound from N,N-Dimethylaniline is a robust two-step process that hinges on the principles of electrophilic aromatic substitution and chemoselective reduction. By carefully controlling the nitration conditions to manage the directing group effects of the dimethylamino moiety and by employing a mild polysulfide reducing agent, the target compound can be obtained in good yield and purity. This guide provides the necessary mechanistic insights and detailed protocols for researchers to successfully execute this valuable synthetic transformation.

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. This compound | C8H11N3O2 | CID 2733451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 20691-71-8 | VAA69171 [biosynth.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Dimethylaniline - Wikipedia [en.wikipedia.org]

- 6. N,N-Dimethylaniline synthesis - chemicalbook [chemicalbook.com]

- 7. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. The major product formed in the reaction of N, N-dimethylaniline with con.. [askfilo.com]

- 10. Sciencemadness Discussion Board - Mono-nitration of dimethylaniline - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. 3-Nitroaniline - Wikipedia [en.wikipedia.org]

Physical and chemical properties of 3-Amino-N,N-dimethyl-4-nitroaniline

An In-depth Technical Guide to 3-Amino-N,N-dimethyl-4-nitroaniline

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, reactivity, and handling of this compound (CAS No. 2069-71-8). This compound is a substituted aniline derivative featuring amino, dimethylamino, and nitro functional groups, which impart a unique combination of reactivity and physical characteristics.[1] It serves as a valuable intermediate in the synthesis of dyes and pharmaceuticals and has applications in materials science.[1] This document is intended for researchers, chemists, and drug development professionals, offering detailed data and procedural insights grounded in established scientific principles.

Chemical Identity and Structure

This compound is an organic compound with the molecular formula C₈H₁₁N₃O₂.[1][2][3] Its identity is defined by several key descriptors, summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 2069-71-8 | [1][2][3][4][5] |

| Molecular Formula | C₈H₁₁N₃O₂ | [1][3][4] |

| Molecular Weight | 181.19 g/mol | [1][2][3][4] |

| IUPAC Name | 1-N,1-N-dimethyl-4-nitrobenzene-1,3-diamine | [1][4][5] |

| Common Synonyms | 5-dimethylamino-2-nitroaniline, N1,N1-dimethyl-4-nitrobenzene-1,3-diamine | [4][5] |

| SMILES | CN(C)C1=CC(=C(C=C1)--INVALID-LINK--[O-])N | [1][4] |

| InChI Key | WJTOMXLUNDWLCY-UHFFFAOYSA-N | [1][4][5] |

The molecular structure features a benzene ring substituted with three functional groups. The interplay between the electron-donating amino and dimethylamino groups and the electron-withdrawing nitro group governs the molecule's chemical behavior and electronic properties.

Caption: 2D structure of this compound.

Physical Properties

The compound is typically supplied as a yellow-brown powder or crystalline solid.[1][3] Its key physical properties are summarized below.

| Property | Value | Source |

| Appearance | Yellow-brown powder | [1][3] |

| Melting Point | 134 - 139 °C | [1][3][5] |

| Boiling Point | ~355 °C | [6] |

| Solubility | While specific data for this isomer is limited, related nitroaniline compounds are soluble in polar organic solvents like ethanol and acetone.[7] Solubility is expected to increase with temperature.[7] |

Chemical Properties and Reactivity

The reactivity of this compound is dictated by its three functional groups. The amino (-NH₂) and dimethylamino (-N(CH₃)₂) groups are strong activating, ortho-, para-directing groups in electrophilic aromatic substitution. Conversely, the nitro (-NO₂) group is a strong deactivating, meta-directing group. This substitution pattern leads to complex reactivity.

Key Chemical Reactions:

-

Reduction of the Nitro Group : The nitro group can be readily reduced to an amino group.[1] This transformation is fundamental in the synthesis of diamine compounds. The choice of reducing agent allows for process control; catalytic hydrogenation (e.g., H₂, Pd/C) offers a clean method, while metal/acid reductions (e.g., Fe/HCl) are robust alternatives for specific applications.[1]

-

Oxidation of the Amino Group : The primary amino group is susceptible to oxidation, potentially forming nitroso or nitro derivatives under controlled conditions with oxidizing agents like potassium permanganate.[1]

-

Electrophilic Aromatic Substitution : The positions on the aromatic ring are influenced by the existing substituents. The strong activating effects of the amino groups and the deactivating effect of the nitro group make further substitution challenging to control but possible under specific conditions.[1]

Caption: Reaction pathway for the reduction of the nitro group.

Applications

The unique structure of this compound makes it a versatile building block in different fields:

-

Organic Synthesis : It serves as a key intermediate for synthesizing more complex molecules, including various dyes and pharmaceutical compounds where a substituted phenylenediamine core is required.[1]

-

Material Science : The molecule's electronic properties, stemming from its donor-acceptor structure, make it a candidate for research and development in piezoelectric materials and organic semiconductors.[1]

Safety and Handling

As a nitroaromatic amine, this compound requires careful handling. It is classified as an irritant and may have other toxic effects common to this class of compounds.[1][2][5]

GHS Hazard Statements:

-

Some suppliers also note potential for harm if swallowed, in contact with skin, or inhaled (H302, H312, H332).[4]

Precautionary Measures:

-

P261 : Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][5]

-

P280 : Wear protective gloves, protective clothing, eye protection, and face protection.[2][5]

-

P302 + P352 : IF ON SKIN: Wash with plenty of soap and water.[2][5]

-

P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]

Personnel should always consult the full Safety Data Sheet (SDS) before handling this chemical and use it within a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Experimental Protocols: A Conceptual Framework

Detailed, validated protocols should be developed in the laboratory. However, the synthesis of compounds like this compound generally involves multi-step processes where controlling regioselectivity is paramount.

Conceptual Synthesis Workflow:

-

Starting Material Selection : The choice of starting material is critical. A synthesis might begin with a commercially available substituted aniline or benzene derivative that allows for the sequential and regioselective introduction of the required functional groups.

-

Nitration : The introduction of a nitro group onto an aromatic ring is a classic electrophilic aromatic substitution. The reaction conditions (e.g., using a mixture of concentrated nitric and sulfuric acids) must be carefully controlled. The existing substituents on the ring will direct the position of the incoming nitro group, a key consideration for achieving the desired isomer.[1]

-

Functional Group Interconversion : A common strategy involves the reduction of a nitro group to an amine. For instance, if a dinitro precursor were synthesized, selective reduction of one nitro group would be a critical and challenging step, often achievable by using specific reagents like sodium sulfide or by carefully controlling stoichiometric conditions with catalytic hydrogenation.

-

N-Alkylation : The introduction of the dimethylamino group can be achieved via reductive amination or by direct alkylation of an amino group with an appropriate methylating agent. Protecting other reactive groups (like a primary amine) may be necessary before this step to ensure selectivity.

-

Purification and Characterization : After synthesis, the crude product must be purified, typically by recrystallization or column chromatography. The final structure and purity must be confirmed using analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry. The melting point is also a crucial indicator of purity.[5]

This conceptual outline highlights the causal logic in synthesizing complex aromatic compounds: each step is chosen to build the final structure while managing the directing effects of existing functional groups to ensure the correct isomer is produced.

References

- 1. Buy this compound | 2069-71-8 [smolecule.com]

- 2. This compound - High purity | EN [georganics.sk]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | C8H11N3O2 | CID 2733451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.be [fishersci.be]

- 6. chemwhat.com [chemwhat.com]

- 7. solubilityofthings.com [solubilityofthings.com]

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 3-Amino-N,N-dimethyl-4-nitroaniline

Abstract

3-Amino-N,N-dimethyl-4-nitroaniline is a fascinating, yet underexplored, substituted aniline with potential applications in organic synthesis and material science.[1] While its chemical properties are partially characterized, its biological mechanism of action remains largely uninvestigated. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It candidly addresses the current knowledge gap regarding its bioactivity and puts forth a structured, scientifically-grounded framework for elucidating its potential mechanism of action. By synthesizing data on its chemical properties, proposing hypothetical mechanisms based on its structural motifs, and providing detailed experimental protocols, this document aims to catalyze future research into this enigmatic molecule.

Introduction: The Current State of Knowledge

This compound, with the chemical formula C₈H₁₁N₃O₂ and CAS number 2069-71-8, is a yellow-brown crystalline powder.[1] Its structure is characterized by a benzene ring substituted with a nitro group, an amino group, and a dimethylamino group.[1] This unique combination of functional groups imparts distinct chemical reactivity and suggests potential for diverse applications, including as a building block for dyes and pharmaceuticals, and in the development of piezoelectric materials.[1]

Despite its availability and use in chemical synthesis, a thorough review of the scientific literature reveals a significant gap: there is currently no established biological mechanism of action for this compound.[1] This guide, therefore, pivots from a descriptive to a prospective stance, offering a roadmap for investigation.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is paramount in designing experiments to probe its biological activity. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₃O₂ | [1][2][3][4] |

| Molecular Weight | 181.19 g/mol | [2][3] |

| Melting Point | 134-139 °C | [1] |

| Appearance | Yellow-brown powder | [1] |

| XLogP3 | 1.3 | [1] |

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process involving the nitration of N,N-dimethylaniline, followed by a reduction step.[1] Understanding this pathway is crucial for ensuring the purity of the compound used in biological assays, as residual reactants or byproducts could confound experimental results.

References

Methodological & Application

Application Notes and Protocols: 3-Amino-N,N-dimethyl-4-nitroaniline as a Versatile Precursor for Pharmaceutical Scaffolds

For Researchers, Scientists, and Drug Development Professionals